2-((2,4-Dimethoxybenzyl)thio)nicotinic acid
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Overview
Description
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid typically involves the condensation of 2-mercaptonicotinic acid with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone . The reaction proceeds as follows:
Condensation: 2-mercaptonicotinic acid reacts with 2,4-dimethoxybenzyl alcohol in the presence of hydrochloric acid in acetone to yield this compound.
Chlorination: The resulting compound is then treated with oxalyl chloride in dioxane to form the corresponding chloride.
Condensation with Amines: This chloride is further condensed with 4-amino-2,6-dimethylpyridine N-oxide using triethylamine in tetrahydrofuran to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction can be achieved using phosphorus trichloride in dichloromethane.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Phosphorus trichloride in dichloromethane.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs depending on the reagents used .
Scientific Research Applications
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethoxybenzyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding, leading to various biological responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-((2,4-Dimethoxyphenyl)methyl)thio)nicotinic acid
- **2-((2,4-Dimethoxybenzyl)thio)benzoic acid
- **2-((2,4-Dimethoxybenzyl)thio)pyridine
Uniqueness
2-((2,4-Dimethoxybenzyl)thio)nicotinic acid is unique due to its specific structural features, such as the presence of both a nicotinic acid moiety and a 2,4-dimethoxybenzylthio group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-11-6-5-10(13(8-11)20-2)9-21-14-12(15(17)18)4-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPIIWGYDJKDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CSC2=C(C=CC=N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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